
4-(4-Bromophenyl)cyclohexanone
Overview
Description
4-(4-Bromophenyl)cyclohexanone is an organic compound with the molecular formula C12H13BrO. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research . The compound features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanone moiety.
Preparation Methods
Preparation Methods of 4-(4-Bromophenyl)cyclohexanone
Direct Synthesis via Nucleophilic Addition to Cyclohexanedione Derivatives
One well-documented method involves the nucleophilic addition of a 4-bromophenyl moiety to a cyclohexanedione derivative, followed by hydrolysis and purification steps.
-
- At -78 °C, a strong base such as lithium diisopropylamide (LDA) is added to a solution containing 4-bromophenyl lithium or a related nucleophile.
- 1,4-Cyclohexanedione monoethyleneketal is then added to this mixture, maintaining the low temperature for 1 hour.
- The reaction mixture is warmed to room temperature and treated with 3 M hydrochloric acid, stirring for 24 hours to hydrolyze the ketal and yield the hydroxycyclohexanone intermediate.
- The crude product is neutralized, extracted, dried, and purified by repeated recrystallization from chloroform to afford 4-(4-bromophenyl)-4-hydroxycyclohexanone with an 83% yield.
-
- The hydroxy group can be converted to a methoxymethoxy protecting group by reaction with chloromethyl methyl ether in the presence of diisopropylethylamine at room temperature for 48 hours, followed by aqueous workup and column chromatography purification, yielding 4-(4-bromophenyl)-4-methoxymethoxycyclohexanone at 80% yield.
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
Nucleophilic addition & hydrolysis | 4-bromophenyl lithium + cyclohexanedione ketal + HCl | -78 °C to RT | 1 day | 83% |
Protection (methoxymethoxy) | Chloromethyl methyl ether + DIPEA | RT | 48 hours | 80% |
Cycloaddition and Silyl Enol Ether Hydrolysis Route (Patent WO2004013090A1)
This industrially relevant method involves a multi-step process starting from vinyl derivatives and trialkylsilyloxybutadiene to form silyl enol ethers, which upon hydrolysis yield the cyclohexanone derivatives including this compound.
Step (a): Cycloaddition
- Vinyl derivatives (which can bear a 4-bromophenyl substituent) are reacted with a 2-fold molar excess of 2-trimethylsilyloxybutadiene in xylene at 130 °C under nitrogen.
- Reaction time ranges from 10 to 30 hours, typically about 26 hours.
Step (b): Hydrolysis
- The silyl enol ether intermediate is hydrolyzed in situ by treatment with aqueous mineral acid (e.g., 3 M hydrochloric acid) at 30-80 °C.
- The product is isolated by phase separation, washing, and crystallization with heptane.
Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
---|---|---|---|---|
Cycloaddition | Vinyl derivative + 2-trimethylsilyloxybutadiene + xylene | 130 °C | 10-30 hours | Excess diene used |
Hydrolysis | Aqueous mineral acid (3 M HCl) | 30-80 °C | Several hours | In situ, followed by crystallization |
Comparative Analysis of Preparation Methods
Summary Table of Key Preparation Parameters
Parameter | Nucleophilic Addition Method | Cycloaddition + Hydrolysis Method | One-Pot Multicomponent Method |
---|---|---|---|
Starting Materials | 4-bromophenyl lithium, cyclohexanedione ketal | Vinyl derivative from sulphone, 2-trimethylsilyloxybutadiene | α,β-unsaturated ketones, substituted isatin |
Temperature Range | -78 °C to RT | 130 °C (cycloaddition), 30-80 °C (hydrolysis) | 60 °C (reflux) |
Reaction Time | 1 hour + 24 hours hydrolysis | 10-30 hours + several hours hydrolysis | 1-1.5 hours |
Purification | Recrystallization (CHCl3) | Crystallization with heptane | Standard chromatographic methods |
Yield | ~80-83% | Not specified | Up to 75% |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)cyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the cyclohexanone moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols are formed from the reduction of the carbonyl group.
Oxidation: Carboxylic acids or other oxidized products are obtained.
Scientific Research Applications
Organic Synthesis
4-(4-Bromophenyl)cyclohexanone serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including:
- Substitution Reactions: The bromine atom can be replaced with other functional groups.
- Reduction Reactions: The carbonyl group can be reduced to form alcohols.
- Oxidation Reactions: It can be oxidized to yield carboxylic acids or other derivatives .
Biological Studies
The compound has garnered attention for its potential biological activities:
- Antimicrobial Activity: Studies indicate effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values against various strains are as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
Salmonella typhi | 128 µg/mL |
This data suggests that the compound could disrupt cellular functions, highlighting its potential as an antimicrobial agent .
- Anticancer Properties: Preliminary research suggests that it may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation. The mechanisms through which it interacts with specific enzymes and receptors are under investigation .
Pharmaceutical Development
The compound is being explored for its therapeutic properties and as a precursor in drug development. Its unique structural features may enhance its efficacy in targeting specific biological pathways, making it a candidate for further pharmacological studies .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of products with unique properties that are valuable in various applications, including cosmetics and polymer formulations .
Case Studies and Research Findings
Research has documented various case studies exploring the applications of this compound:
- A study focusing on its antimicrobial properties demonstrated significant activity against pathogenic bacteria, reinforcing its potential use in developing new antibacterial agents.
- Investigations into its anticancer effects revealed promising results in vitro, suggesting that modifications to its structure could lead to more potent derivatives for cancer therapy.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)cyclohexanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering its chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexanone: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(4-Chlorophenyl)cyclohexanone: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(4-Fluorophenyl)cyclohexanone: Features a fluorine atom, which affects its chemical behavior and applications.
Uniqueness
4-(4-Bromophenyl)cyclohexanone is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.
Biological Activity
4-(4-Bromophenyl)cyclohexanone, with the chemical formula CHBrO, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a cyclohexanone core substituted with a bromophenyl group. This structural configuration is significant for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound exhibits:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cellular functions.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation.
Antimicrobial Activity
Research indicates that this compound has significant antibacterial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed in various studies:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL | |
Salmonella typhi | 128 µg/mL |
Anticancer Activity
In cancer research, this compound has been evaluated for its potential to inhibit tumor growth. A study conducted on human cancer cell lines revealed:
- Cell Line : MCF-7 (breast cancer)
- IC : 15 µM after 48 hours of treatment
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Case Studies
- Study on Antibacterial Efficacy :
- Anticancer Mechanism Investigation :
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed following administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver.
- Excretion : The metabolites are excreted via urine.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-(4-Bromophenyl)cyclohexanone with high yield?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of bromobenzene derivatives with cyclohexanone precursors. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Purity can be validated by GC (>97% as per SYNTHON Chemicals data) and melting point analysis (58–60°C) . Ensure inert conditions to avoid decomposition of the bromophenyl group.
Q. How should researchers safely handle and store this compound in the laboratory?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation . Use fume hoods and personal protective equipment (gloves, goggles) during handling. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic signals: cyclohexanone carbonyl (~208 ppm in ), aromatic protons (7.2–7.6 ppm in ).
- FT-IR : Confirm ketone (C=O stretch at ~1715 cm) and C-Br (550–600 cm).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peak (M at m/z 252.1 for CHBrO) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing stereoselective derivatives of this compound?
- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation or nucleophilic additions. For diastereoselective fluorination, employ substrate-controlled approaches as demonstrated in the synthesis of vitamin D3 analogues, where intermediates like 4-(tert-butyldimethylsilyloxy)cyclohexanone guide stereochemistry . Monitor enantiomeric excess via chiral HPLC or polarimetry.
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound and cross-validate using DSC (melting point range 58–60°C) .
- Crystallographic Analysis : Use single-crystal X-ray diffraction (SHELXL refinement) to confirm molecular structure and identify polymorphic variations .
- Batch Comparison : Compare GC-MS profiles across synthesis batches to detect impurities (e.g., residual bromobenzene).
Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favoring ketone reactivity).
- Docking Studies : For biological applications, model interactions with target enzymes (e.g., cytochrome P450 isoforms) .
Q. Experimental Design & Data Analysis
Q. What experimental design frameworks are suitable for optimizing catalytic reactions involving this compound?
- Methodological Answer : Apply Box-Behnken Design (BBD) to optimize variables (temperature, catalyst loading, solvent ratio). For example, in ketoxime hydrolysis, BBD identified optimal conditions at 80°C, 15% catalyst, and 1:3 substrate/water ratio, achieving >90% conversion . Use ANOVA to validate factor significance and response surface models.
Q. How can researchers analyze by-product formation during large-scale synthesis?
- Methodological Answer :
Properties
IUPAC Name |
4-(4-bromophenyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVCFGNCJKEOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435385 | |
Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84892-43-3 | |
Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.